molecular formula C9H9ClO2S B571457 4-Ethenylbenzenemethanesulfonyl Chloride CAS No. 145544-92-9

4-Ethenylbenzenemethanesulfonyl Chloride

Cat. No.: B571457
CAS No.: 145544-92-9
M. Wt: 216.679
InChI Key: XGASBMPNSZVUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenylbenzenemethanesulfonyl chloride (IUPAC name: 4-ethenylbenzylsulfonyl chloride) is a sulfonyl chloride derivative featuring a vinyl (ethenyl) substituent on the benzene ring. This compound is of interest in organic synthesis due to the reactivity of the sulfonyl chloride group (-SO₂Cl), which is widely used in nucleophilic substitutions, polymer chemistry, and pharmaceutical intermediates.

Properties

CAS No.

145544-92-9

Molecular Formula

C9H9ClO2S

Molecular Weight

216.679

IUPAC Name

(4-ethenylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C9H9ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2

InChI Key

XGASBMPNSZVUOS-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)CS(=O)(=O)Cl

Synonyms

4-Vinylphenylacetyl Sulfonyl Chloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethenylbenzenemethanesulfonyl Chloride can be synthesized through several methods. One common approach involves the reaction of 4-ethenylbenzene with methanesulfonyl chloride in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4-Ethenylbenzenemethanesulfonyl Chloride often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethenylbenzenemethanesulfonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.

    Addition Reactions: It can participate in addition reactions with alkenes or alkynes to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like pyridine or triethylamine for substitution reactions, and oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfones, and sulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethenylbenzenemethanesulfonyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

    Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of polymers, resins, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Ethenylbenzenemethanesulfonyl Chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages . This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of 4-ethenylbenzenemethanesulfonyl chloride and related compounds, based on structural features, physicochemical properties, and available research data.

Structural and Physicochemical Comparison

Compound Substituent Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties
4-Ethenylbenzenemethanesulfonyl chloride Ethenyl (-CH₂CH₂) C₉H₉ClO₂S N/A 216.69 (calculated) High reactivity due to electron-deficient vinyl group
4-Ethylbenzenesulfonyl chloride Ethyl (-CH₂CH₃) C₈H₉ClO₂S 16712-69-9 204.67 Moderate reactivity; electron-donating ethyl group stabilizes intermediates
(4-Chlorophenyl)methanesulfonyl chloride Chloro (-Cl) C₇H₆Cl₂O₂S 6966-45-6 225.10 Electron-withdrawing Cl enhances electrophilicity of -SO₂Cl
5-Chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride Chloro, ethoxy, methyl C₉H₁₀Cl₂O₃S 1216234-07-9 277.15 Steric hindrance from ethoxy/methyl groups reduces reaction rates

Research Findings and Data Gaps

  • Synthetic Utility : Ethyl and chloro derivatives are well-documented in drug discovery (e.g., protease inhibitors), while methoxy analogs are used in specialty polymers .
  • Stability Studies : Ethyl-substituted sulfonyl chlorides exhibit longer shelf lives compared to electron-deficient variants, which are prone to hydrolysis .
  • Data Limitations : Direct studies on 4-ethenylbenzenemethanesulfonyl chloride are absent in the literature, necessitating extrapolation from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.